N~1~-(4-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including Friedel-Crafts reactions, Baeyer-Villiger oxidations, and cyclization processes. For instance, compounds with chlorophenyl and cyclohexyl groups have been synthesized from chlorobenzene and cyclohexene through a series of reactions that highlight the synthetic versatility of these motifs (Ye, 2007).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structures of related compounds, revealing configurations, bond lengths, and angles critical for understanding the 3D arrangement of atoms within a molecule. For example, the crystal structure of similar compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been determined, showing how substituent groups and molecular frameworks influence the overall molecular geometry (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the molecular structure. Compounds with similar structures to our target compound exhibit a range of reactivities, including participation in cyclization reactions, formation of complexes with metals, and interactions with reagents like N-bromosuccinimide or iodine, indicating a rich chemistry that can be leveraged for further synthetic transformations (Cox et al., 1990).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYNAAHAXETPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324931 |
Source
|
Record name | N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide | |
CAS RN |
338428-43-6 |
Source
|
Record name | N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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